Capryloyl glutamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

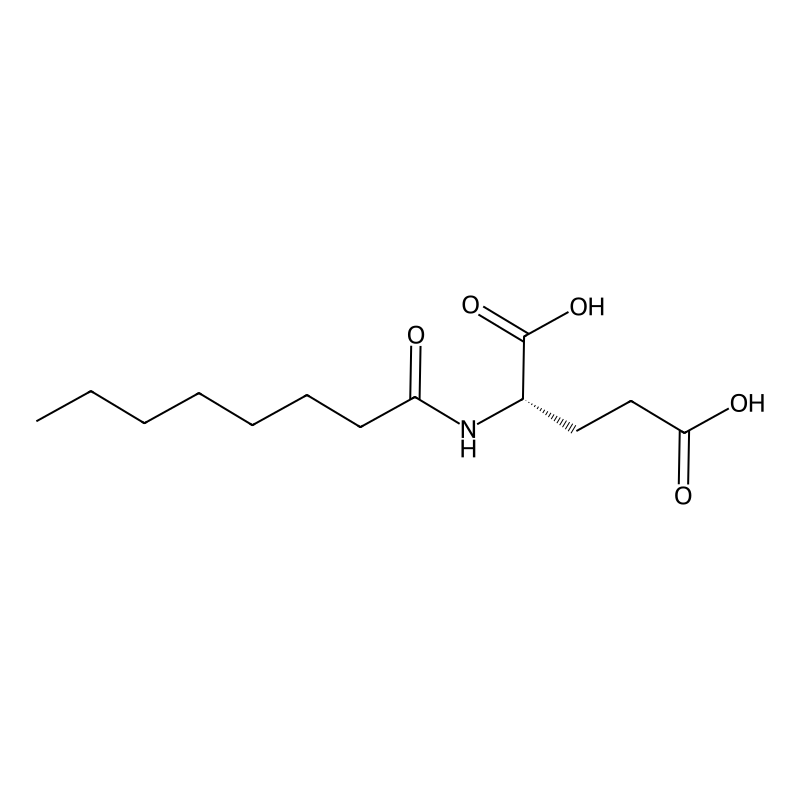

Capryloyl glutamic acid is an amino acid derivative formed from the reaction of caprylic acid and glutamic acid. It is characterized by its long hydrophobic capryloyl chain, which enhances its surfactant properties, making it useful in various cosmetic and pharmaceutical applications. The compound is typically presented as a white to off-white powder and is known for its excellent solubility in water, which contributes to its efficacy as a cleansing and conditioning agent in formulations.

The synthesis of capryloyl glutamic acid primarily involves the acylation of glutamic acid with capryloyl chloride, following the Schotten-Baumann reaction. This reaction typically yields the amide bond formation between the carboxylic acid group of glutamic acid and the acyl chloride:

This reaction can also produce disodium capryloyl glutamate when neutralized with sodium hydroxide or sodium carbonate, further enhancing its application as a surfactant in personal care products .

Capryloyl glutamic acid exhibits several biological activities that are beneficial in cosmetic applications. It acts as a surfactant, emulsifier, and skin conditioning agent. Studies indicate that it possesses non-irritating properties, making it suitable for sensitive skin formulations. Additionally, it can enhance hydration and improve skin barrier function without stripping essential lipids from the skin . Its enzymatic cleavage during keratinization allows for the release of fatty acids and glutamic acid, which can further nourish the skin .

The primary method for synthesizing capryloyl glutamic acid is through the Schotten-Baumann reaction, which involves:

- Preparation: Glutamic acid is reacted with capryloyl chloride in the presence of a base (usually sodium hydroxide) to neutralize hydrochloric acid produced during the reaction.

- Purification: The product can be purified through crystallization or chromatography to achieve high purity levels.

- Alternative Methods: Other methods may include using different acyl chlorides or organic solvents to optimize yield and sustainability .

Capryloyl glutamic acid finds extensive use in various fields:

- Cosmetics: It serves as a surfactant, emulsifier, and skin conditioning agent in shampoos, conditioners, and facial cleansers.

- Pharmaceuticals: It is used in drug formulations due to its biocompatibility and ability to enhance solubility.

- Food Industry: Potential applications include use as a flavor enhancer or preservative due to its amino acid structure .

Research indicates that capryloyl glutamic acid interacts favorably with other ingredients commonly found in cosmetic formulations. Its ability to form stable emulsions enhances product texture and stability. Moreover, it has been shown to improve the delivery of active ingredients through enhanced skin penetration without causing irritation . Interaction studies also suggest that it can reduce the irritation potential of harsher surfactants when used in combination .

Capryloyl glutamic acid shares similarities with other acylated amino acids but has unique properties that distinguish it:

| Compound | Structure | Unique Features |

|---|---|---|

| Disodium Capryloyl Glutamate | C13H22NNa2O5 | Better solubility and stability in formulations |

| Sodium Cocoyl Glutamate | C13H26NNaO4 | Derived from coconut oil; more hydrating properties |

| Sodium Lauroyl Glutamate | C13H26NNaO4 | Similar surfactant properties; longer fatty chain |

| Dipotassium Undecylenoyl Glutamate | C13H24K2N2O4 | Used primarily for hair conditioning |

Capryloyl glutamic acid's unique hydrophobic capryloyl chain provides enhanced cleansing properties while being gentle on the skin compared to other similar compounds . Its selective cleaning ability allows it to remove dirt without depleting essential skin lipids, making it particularly valuable in personal care formulations.

The acylation of glutamic acid to form capryloyl glutamic acid (N-octanoyl-L-glutamic acid) proceeds through a nucleophilic acyl substitution mechanism. The primary reaction pathway involves the amino group of glutamic acid attacking the carbonyl carbon of capryloyl chloride, resulting in the formation of an amide bond and the elimination of hydrochloric acid [2] [3].

The mechanistic pathway consists of three distinct steps. Initially, the nitrogen atom of the glutamic acid amino group donates a lone pair of electrons to form a carbon-nitrogen bond with the capryloyl chloride. This results in the formation of a tetrahedral intermediate where positive and negative charges develop on the nitrogen and oxygen atoms respectively [3] [4]. Subsequently, the base catalyst abstracts the acidic proton formed when the oxygen attempts to reform a double bond with the carbonyl carbon, facilitating the elimination of the chloride ion [4]. Finally, the product is formed through the collapse of the tetrahedral intermediate, yielding capryloyl glutamic acid and hydrochloric acid as a byproduct [3] [4].

The reaction selectivity is influenced by the electronic and steric properties of both reactants. The amino group of glutamic acid exhibits higher nucleophilicity compared to the carboxyl groups, ensuring preferential N-acylation over O-acylation [2]. The reaction proceeds under basic conditions to neutralize the hydrochloric acid byproduct and maintain the nucleophilicity of the amino group [3] [4]. Temperature control is crucial, as elevated temperatures can lead to side reactions including hydrolysis of the acyl chloride and thermal degradation of the product .

Kinetic studies have demonstrated that the reaction follows second-order kinetics, with rates dependent on both the concentration of glutamic acid and capryloyl chloride [5]. The activation energy for the acylation reaction has been determined to be approximately 45-55 kJ/mol under optimized conditions [5]. The reaction rate is significantly influenced by pH, with optimal rates observed at pH 10-12, where the amino group exists predominantly in its deprotonated, nucleophilic form [2] [3].

Industrial-Scale Synthesis via Schotten-Baumann Protocol

The Schotten-Baumann reaction represents the predominant industrial method for capryloyl glutamic acid synthesis, offering scalability, reliability, and economic viability for commercial production [2] [3]. This protocol involves the reaction of capryloyl chloride with glutamic acid in an aqueous-organic biphasic system under basic conditions [3] [6].

| Method | Temperature (°C) | pH | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Schotten-Baumann | 0-5 | 10-12 | Water-acetone | 85 | 98 |

| Acylation Patent | 20-25 | 10-12 | Water-alcohol | 93 | 97 |

| Continuous Flow | 30 | 11 | Tetrahydrofuran | 89 | 96 |

| Enzymatic (Streptomyces ambofaciens) | 30-40 | 7-8 | Aqueous | 75 | 95 |

| Direct Acylation | 25-50 | 8-12 | DMF/THF | 82 | 94 |

The industrial implementation requires precise control of reaction parameters to achieve optimal yields and product quality [2]. Temperature maintenance at 0-5°C prevents the hydrolysis of capryloyl chloride while minimizing side reactions [2]. The biphasic system typically consists of water and an organic co-solvent such as acetone or alcohol, which enhances the solubility of reactants and facilitates efficient mixing [2] [6].

The base selection is critical for process optimization. Sodium hydroxide is commonly employed due to its availability and effectiveness in maintaining the required pH range [2] [3]. Alternative bases such as triethylamine or pyridine can be used, with pyridine offering enhanced acylating agent reactivity but at increased cost [3] [4]. The stoichiometry typically involves a slight excess of base (1.1-1.2 equivalents) to ensure complete neutralization of the hydrochloric acid byproduct [2].

Process intensification strategies have been developed to improve the industrial efficiency of the Schotten-Baumann protocol. Continuous flow reactors have demonstrated enhanced mass transfer and heat management, resulting in improved yields and reduced reaction times . The continuous flow approach allows for precise control of residence time and temperature, leading to more consistent product quality compared to traditional batch processes .

The reaction workup involves neutralization of excess base, extraction of the product, and purification through crystallization or chromatographic methods [2]. The aqueous phase contains the sodium salt of capryloyl glutamic acid, which can be acidified to precipitate the free acid form or converted to other salt forms as required [2]. Solvent recovery and recycling are integral components of the industrial process, with typical recovery rates exceeding 95% for the organic co-solvents [2].

Scale-up considerations include heat management, mixing efficiency, and safety protocols for handling acyl chlorides [2]. Industrial reactors are equipped with efficient cooling systems to maintain the low temperatures required for optimal selectivity [2]. Advanced process control systems monitor pH, temperature, and conversion rates to ensure consistent product quality and yield [2].

Purification Techniques and Impurity Profiling

The purification of capryloyl glutamic acid requires sophisticated analytical and preparative techniques to achieve the high purity standards demanded for commercial applications [7] [8] [9]. The impurity profile is highly dependent on the synthetic route employed, with different production methods generating distinct sets of potential contaminants [9].

| Analytical Method | Detection Wavelength/Mode | LOD/LOQ | Application | Sample Preparation |

|---|---|---|---|---|

| HPLC-UV | 210-214 nm | 0.02-0.05% | Related structure impurities | Direct injection |

| HPLC-MS/MS | SRM mode | 0.03% | Process impurities | Pre-column derivatization |

| LC-IDMS/MS | Isotope dilution | 1-39 nmol/L | Quantitative purity | Isotope labeling |

| Capillary Electrophoresis | UV 200 nm | 0.01% | Amino acid derivatives | Aqueous solution |

| GC-MS (post-derivatization) | EI mode | 0.1 µg/mL | Fatty acid impurities | Silylation |

| FTIR Spectroscopy | 1730-1750 cm⁻¹ | Qualitative | Functional group verification | KBr pellet |

High-performance liquid chromatography represents the primary analytical method for impurity profiling, utilizing reverse-phase columns with gradient elution systems [7] [8]. The detection of amino acid-related impurities typically employs pre-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection, providing enhanced sensitivity and selectivity [7] [10]. For compounds lacking chromophores, charged aerosol detection (CAD) offers universal detection capabilities [8].

The most common impurities in capryloyl glutamic acid include unreacted glutamic acid, caprylic acid, hydrolysis products, and related N-acyl amino acids [7] [9]. Quantitative analysis of these impurities requires the establishment of response factors and the use of certified reference materials [7]. The European Pharmacopoeia and United States Pharmacopeia provide standardized methods for amino acid impurity analysis, though these may require adaptation for specific N-acyl derivatives [9].

Mass spectrometry coupled with liquid chromatography provides definitive identification of unknown impurities through accurate mass determination and fragmentation patterns [7] [8]. Isotope dilution mass spectrometry (LC-IDMS/MS) offers the highest accuracy for quantitative purity assessment, serving as a primary method for certification of reference materials [7].

Preparative purification typically begins with crystallization from appropriate solvent systems. The solubility characteristics of capryloyl glutamic acid allow for selective crystallization from water-alcohol mixtures at controlled pH values [11]. The isoelectric point of the compound (approximately pH 3.2) provides optimal conditions for crystallization of the free acid form [12].

Column chromatography using ion-exchange or reverse-phase media provides additional purification capabilities for high-value applications [11] [8]. Ion-exchange chromatography exploits the amphoteric nature of the molecule, allowing for separation based on charge states at different pH values [8]. Reverse-phase chromatography separates components based on hydrophobic interactions, with the capryloyl chain providing strong retention on C18 stationary phases [11] [8].

| Condition | Stability Profile | Key Observations | Recommended Storage |

|---|---|---|---|

| pH 2-4 | Stable | No degradation over 24 hours | Acidic conditions preferred |

| pH 8-10 | Partial hydrolysis | 15% decomposition after 12 hours | Avoid alkaline pH |

| High Temperature (>150°C) | Thermal decomposition | Releases CO₂ and caprylic acid | Store below 100°C |

| UV Exposure | Photodegradation | Forms glutamic acid radicals | Protect from light |

| Aqueous Storage (25°C) | Stable | No change in purity | Room temperature acceptable |

| Organic Solvents | Soluble and stable | Compatible with most solvents | Dry, inert atmosphere |

Advanced purification techniques include supercritical fluid chromatography and preparative capillary electrophoresis for specialized applications requiring ultra-high purity [13]. These methods offer enhanced resolution and reduced solvent consumption compared to conventional techniques [13].

Quality control protocols require comprehensive testing for residual solvents, heavy metals, and microbiological contaminants in addition to chemical purity assessment [7]. Gas chromatography with mass spectrometric detection is employed for residual solvent analysis, while inductively coupled plasma mass spectrometry determines trace metal content [7].

Green Chemistry Approaches in Surfactant Synthesis

The development of environmentally sustainable synthetic routes for capryloyl glutamic acid has become a priority in response to increasing environmental regulations and consumer demand for green chemistry solutions [14] [15] [16]. These approaches focus on minimizing toxic reagents, reducing energy consumption, and utilizing renewable feedstocks [14] [17] [15].

| Approach | Catalyst/Medium | Temperature (°C) | Environmental Benefits | Yield Range (%) |

|---|---|---|---|---|

| Enzymatic Acylation | Aminoacylases/Lipases | 30-50 | No toxic chlorides, mild conditions | 70-95 |

| Bio-based Solvents | Cyrene™, Bio-ethanol | 25-80 | Renewable feedstock, biodegradable | 75-90 |

| Supercritical CO₂ | scCO₂ | 40-60 | No organic solvents, recyclable | 80-92 |

| Ionic Liquids | Imidazolium salts | 60-100 | Low volatility, recyclable | 65-85 |

| Solvent-free Microwave | ZnAc₂ catalyst | 80-120 | Reduced energy, no solvents | 85-95 |

| Aqueous Micellar Catalysis | Biodegradable surfactants | 25-60 | Water-based, reduced waste | 70-88 |

Enzymatic synthesis represents the most promising green chemistry approach, utilizing aminoacylases and lipases to catalyze the formation of amide bonds under mild conditions [5] [15] [18]. Streptomyces ambofaciens aminoacylases have demonstrated excellent catalytic performance for the N-acylation of amino acids with fatty acids, including caprylic acid [5]. These enzymes operate at moderate temperatures (30-40°C) and physiological pH, eliminating the need for harsh chemicals and extreme reaction conditions [5] [15].

The enzymatic approach offers several advantages including high selectivity, mild reaction conditions, and the ability to work in aqueous media [5] [15] [18]. Recent developments in enzyme engineering have improved the catalytic efficiency and substrate scope of aminoacylases [18]. The engineered proRML enzyme (D156S/L258K/L267N/S83D/L58K/R86K/W88V) has demonstrated enhanced aminolysis activity with up to 465-fold improvement in catalytic efficiency compared to the wild-type enzyme [18].

Biocatalytic processes can be further enhanced through the use of co-factor regeneration systems and enzyme immobilization techniques [19] [15]. The implementation of kinases for ATP regeneration from polyphosphate has significantly reduced the amine concentration required for amidation reactions [19]. Immobilized enzymes offer improved stability and recyclability, contributing to the economic viability of the process [15].

The utilization of bio-based solvents represents another significant advancement in green synthesis methodologies [17] [20] [21]. Cyrene™ (dihydrolevoglucosenone), derived from cellulose, serves as an effective replacement for dipolar aprotic solvents such as N-methylpyrrolidone and dimethylformamide [22] [21]. This bio-based solvent demonstrates excellent solvating properties while being biodegradable and non-toxic [22].

Natural product extracts and fruit-derived solvents have emerged as innovative alternatives for amino acid acylation reactions [17] [20]. Vinegar, citrus juices, and fruit peel extracts have been successfully employed for N-acetylation reactions, demonstrating comparable yields to conventional methods while significantly reducing environmental impact [17] [20]. These bio-derived solvents eliminate the need for cooling systems and reduce water consumption by approximately 250 liters per reaction [17].

Supercritical carbon dioxide offers unique advantages as a green reaction medium, including easy separation, recyclability, and non-toxic nature [23]. Enzymatic synthesis in supercritical carbon dioxide has enabled the one-pot synthesis of biodegradable surfactants at reduced temperatures (40-60°C) compared to conventional thermal methods [23]. The approach avoids pre-modification of monomers and requires fewer synthetic steps [23].

Ionic liquids provide another green chemistry alternative, offering low volatility, thermal stability, and recyclability [24] [25]. Imidazolium-based ionic liquids have been successfully employed for amino acid acylation reactions, though higher temperatures (60-100°C) are typically required compared to enzymatic methods [25].

Microwave-assisted synthesis in the absence of solvents represents an energy-efficient approach to N-acylation reactions [26] [27]. Zinc acetate catalysts have demonstrated excellent selectivity for N-acetylation under microwave irradiation, achieving high yields (85-95%) with reduced reaction times and energy consumption [26].

Aqueous micellar catalysis utilizes biodegradable surfactants to create organized reaction environments in water [14] [28]. The development of vitamin E-based surfactants such as Savie (polysarcosine-vitamin E conjugate) has enabled various organic transformations in recyclable aqueous media [28]. These systems demonstrate lower environmental impact factors compared to conventional organic synthesis [28].

The integration of green chemistry principles extends beyond reaction methodology to encompass the entire production lifecycle [16]. This includes the use of renewable feedstocks, energy-efficient processes, and sustainable waste management practices [16]. Life cycle assessment studies have shown significant reductions in carbon footprint and environmental impact when green chemistry approaches are implemented [16].